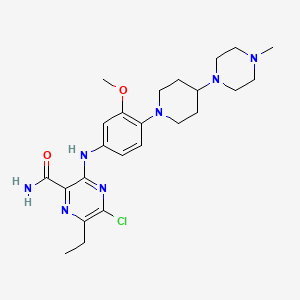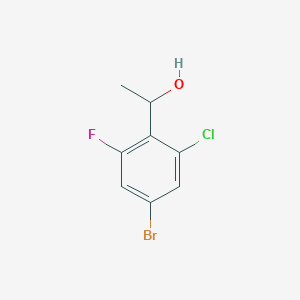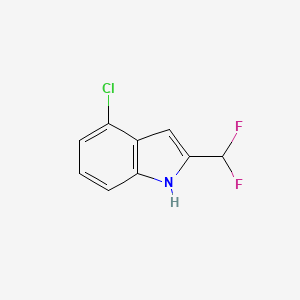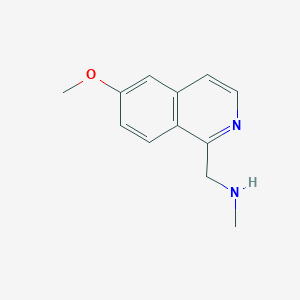
1-(4-Iodo-3-(trifluoromethoxy)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodo-3-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C7H6F3IN2O and a molecular weight of 318.04 g/mol This compound is characterized by the presence of an iodine atom, a trifluoromethoxy group, and a hydrazine moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(4-Iodo-3-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 4-iodo-3-(trifluoromethoxy)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(4-Iodo-3-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The iodine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Iodo-3-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Iodo-3-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with target proteins, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(4-Iodo-3-(trifluoromethoxy)phenyl)hydrazine can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)phenylhydrazine: Lacks the iodine atom, leading to different reactivity and applications.
1-(4-Iodo-3-(trifluoromethylthio)phenyl)hydrazine: Contains a trifluoromethylthio group instead of trifluoromethoxy, affecting its chemical properties and biological activity.
4-Iodo-3-(trifluoromethoxy)aniline: Precursor to the hydrazine derivative, used in similar synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C7H6F3IN2O |
|---|---|
Molecular Weight |
318.03 g/mol |
IUPAC Name |
[4-iodo-3-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F3IN2O/c8-7(9,10)14-6-3-4(13-12)1-2-5(6)11/h1-3,13H,12H2 |
InChI Key |
QCKQMIOMUGBVJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)OC(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




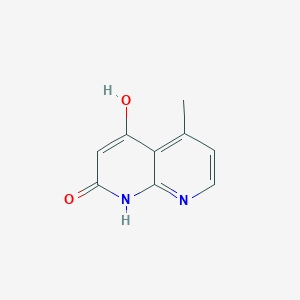

![Monopotassium mono([2,2'-biquinoline]-4,4'-dicarboxylate)](/img/structure/B12959921.png)

